![molecular formula C10H11ClO3 B2717525 (2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid CAS No. 189327-98-8](/img/structure/B2717525.png)
(2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents and conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用
Photocatalytic Degradation and Environmental Applications
One significant area of application involves the photocatalytic degradation of environmental pollutants. A study investigated the degradation process of 2,4-dichlorophenoxyacetic acid (a compound structurally related to (2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid) using titanium dioxide under UV light, revealing insights into the photocatalytic oxidation mechanisms relevant to environmental remediation (Sun & Pignatello, 1995).
Photochemical Reactions and Synthetic Chemistry
In synthetic chemistry, the photochemistry of 4-chlorophenol and 4-chloroanisole has been explored, offering pathways to generate aryl cations that could add to π nucleophiles, presenting a method for the formation of arylated products (Protti, Fagnoni, Mella, & Albini, 2004). This research highlights the potential for developing novel synthetic routes in organic chemistry.
Chlorination By-products from Lignin Model Compounds
Another study focused on the chlorination by-products of 4-hydroxy-3-methoxycinnamic acid, a lignin model compound, under conditions mimicking drinking water treatment. This research is crucial for understanding the formation of potentially harmful disinfection by-products in water treatment processes (Conrad & Huck, 1996).
Advanced Electrochemical Oxidation Processes
The mineralization of 2,4-D, another structurally related compound, via advanced electrochemical oxidation processes, was studied to explore effective methods for the degradation of organic pollutants in water. This research provides insights into potential applications for wastewater treatment and environmental cleanup (Brillas, Calpe, & Casado, 2000).
Distribution of Hydrophobic Ionogenic Organic Compounds
Research into the octanol-water distribution of environmentally significant organic acids, including chlorophenols and their derivatives, has implications for environmental science, particularly in understanding how these compounds distribute between different phases in the environment (Jafvert, Westall, Grieder, & Schwarzenbach, 1990).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-[(4-chlorophenyl)methoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHCNNWDEQULKE-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(4-benzylpiperidin-1-yl)(2,4-dichlorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2717443.png)
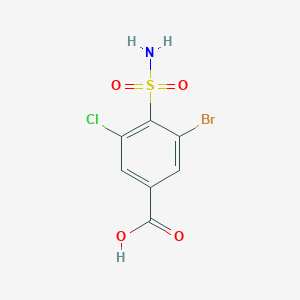
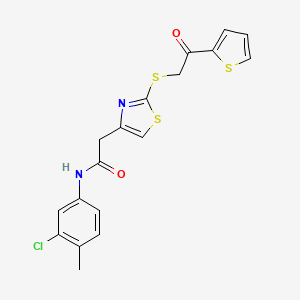
![3-({4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2717447.png)
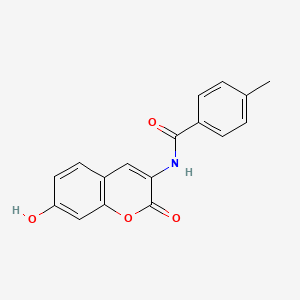
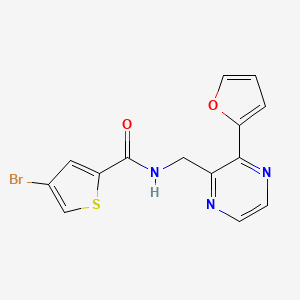

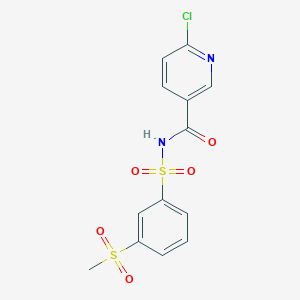
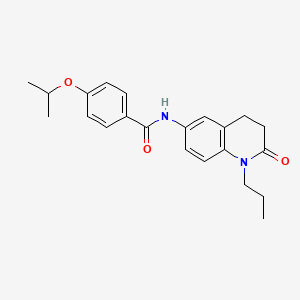


![METHYL 2-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE](/img/structure/B2717460.png)
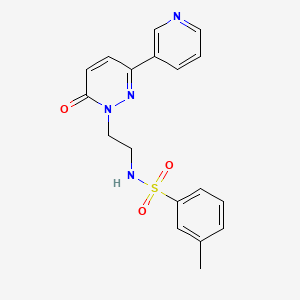
![2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide](/img/structure/B2717464.png)
